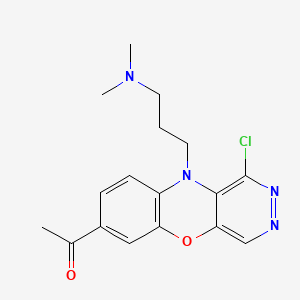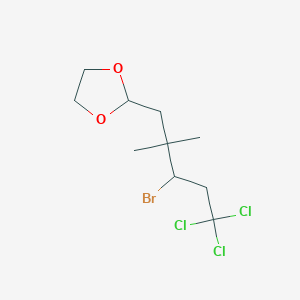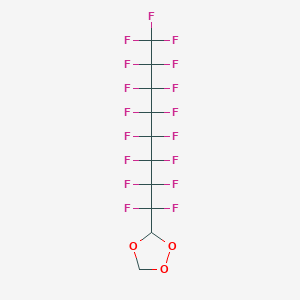
3-(Heptadecafluorooctyl)-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptadecafluorooctyl group imparts significant hydrophobicity and chemical stability to the molecule, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane typically involves the reaction of heptadecafluorooctyl alcohol with ozone. The reaction is carried out under controlled conditions to ensure the formation of the trioxolane ring. The process generally requires low temperatures and an inert atmosphere to prevent the decomposition of the intermediate ozonides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Heptadecafluorooctyl)-1,2,4-trioxolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane involves its interaction with biological membranes and proteins. The hydrophobic heptadecafluorooctyl group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The trioxolane ring can also participate in redox reactions, leading to the generation of reactive oxygen species that can further influence biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- Bis(heptadecafluorooctyl)phosphinic acid
- Heptadecafluorooctanesulfonic acid
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is unique due to the presence of the trioxolane ring, which imparts distinct chemical reactivity compared to other fluorinated compounds. This structural feature allows it to participate in specific redox reactions and makes it a valuable compound for various applications.
Propiedades
Número CAS |
63967-43-1 |
|---|---|
Fórmula molecular |
C10H3F17O3 |
Peso molecular |
494.10 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C10H3F17O3/c11-3(12,2-28-1-29-30-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 |
Clave InChI |
JZLSJSIYEYSKCH-UHFFFAOYSA-N |
SMILES canónico |
C1OC(OO1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


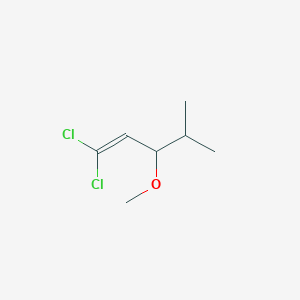

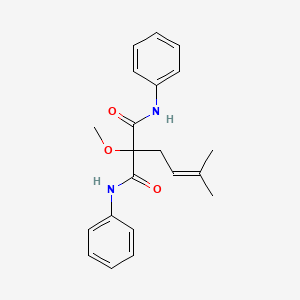
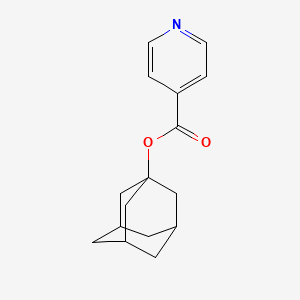
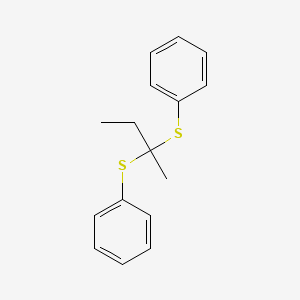

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
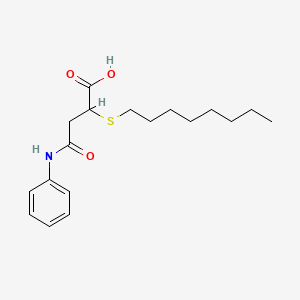
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
